molecular formula C14H11BrClNO B11551899 2-bromo-N-(3-chloro-2-methylphenyl)benzamide

2-bromo-N-(3-chloro-2-methylphenyl)benzamide

Cat. No.: B11551899
M. Wt: 324.60 g/mol
InChI Key: MNSUMPSHPNBJHQ-UHFFFAOYSA-N
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Description

2-bromo-N-(3-chloro-2-methylphenyl)benzamide is an organic compound with the molecular formula C14H11BrClNO It is a derivative of benzamide, featuring bromine, chlorine, and methyl substituents on the phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(3-chloro-2-methylphenyl)benzamide typically involves the reaction of 2-bromobenzoyl chloride with 3-chloro-2-methylaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(3-chloro-2-methylphenyl)benzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate in the presence of a suitable solvent like dimethylformamide (DMF) can facilitate substitution reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution: Products include azides, thiocyanates, and other substituted derivatives.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include amines and other reduced forms.

Scientific Research Applications

2-bromo-N-(3-chloro-2-methylphenyl)benzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 2-bromo-N-(3-chloro-2-methylphenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-(3,4-dimethylphenyl)benzamide
  • 2-bromo-N-(3-chlorophenyl)benzamide
  • 2-bromo-N-(2-methylphenyl)benzamide

Uniqueness

2-bromo-N-(3-chloro-2-methylphenyl)benzamide is unique due to the specific arrangement of substituents on the phenyl rings. This unique structure can result in distinct chemical and biological properties compared to similar compounds. For example, the presence of both bromine and chlorine atoms can influence the compound’s reactivity and interaction with biological targets.

Properties

Molecular Formula

C14H11BrClNO

Molecular Weight

324.60 g/mol

IUPAC Name

2-bromo-N-(3-chloro-2-methylphenyl)benzamide

InChI

InChI=1S/C14H11BrClNO/c1-9-12(16)7-4-8-13(9)17-14(18)10-5-2-3-6-11(10)15/h2-8H,1H3,(H,17,18)

InChI Key

MNSUMPSHPNBJHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2=CC=CC=C2Br

Origin of Product

United States

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